The synthesis of MK6-83 involves strategic modifications to the thiophene backbone found in its predecessor, SF-22. The key steps in the synthesis include:
This careful approach allows for the production of MK6-83 with desirable pharmacological properties while maintaining structural integrity.
MK6-83 primarily engages in biochemical reactions that activate TRPML1 channels. Key reactions include:
These reactions underline the compound's potential therapeutic applications in treating lysosomal storage disorders.
MK6-83 operates through a specific mechanism involving:
This mechanism highlights its role as a potential therapeutic agent for conditions caused by dysfunctional lysosomal channels.
The physical and chemical properties of MK6-83 include:
Relevant data includes:
These properties are crucial for researchers when considering experimental applications involving MK6-83 .
MK6-83 has several scientific applications:
MK6-83 demonstrates marked selectivity for TRPML1 over other TRPML subtypes (TRPML2 and TRPML3), a property refined from its predecessor SF-22. Key selectivity data includes:
Genetic Validation:CRISPR/Cas9-mediated TRPML1 knockout (KO) in HEK293 cells completely abolished MK6-83-evoked calcium signals. Conversely, TRPML2 or TRPML3 KO had minimal impact on TRPML1-mediated responses. Overexpression studies confirmed TRPML1 as the primary target, with TRPML3 activation requiring supra-physiological expression levels [1] [3].
Functional Specificity:MK6-83 (5 µM) induces lysosomal calcium release and autophagosome formation in wild-type fibroblasts, but not in TRPML1⁻/⁻ cells. Counter-screening against other ion channels (e.g., TRPV, TRPA) revealed no off-target activation at therapeutic concentrations (<10 µM) [2] [6].
Table 1: Selectivity Profile of MK6-83 Across TRPML Subtypes
Channel Type | EC₅₀ (μM) | Max. Activation (% vs. TRPML1) | Key Cellular Response |
---|---|---|---|
TRPML1 | 0.11 | 100% | Ca²⁺ release, autophagy |
TRPML2 | >30 | <5% | None observed |
TRPML3 | ~10 | 15–20% | Weak LC3 lipidation |
MK6-83 rescues function in mucolipidosis type IV (MLIV)-associated TRPML1 mutants, demonstrating mutation-dependent efficacy:
F465L: MK6-83 efficacy = 75% of WT (EC₅₀ = 1.23 μM) vs. PI(3,5)P₂ efficacy = 15% [3]The F465L mutant exhibits pH insensitivity, losing normal inhibition at neutral pH. MK6-83 restores pH-dependent gating, suggesting stabilization of the dilated pore conformation [3] [7].
Cellular Phenotype Rescue:In MLIV patient fibroblasts (F408Δ/F465L), MK6-83 (1–5 µM, 24h):
Table 2: MK6-83 Efficacy on Disease-Associated TRPML1 Mutants
Mutant | Lysosomal Localization | MK6-83 EC₅₀ (μM) | PI(3,5)P₂ Response | Functional Rescue |
---|---|---|---|---|
F408Δ | Partial (~60%) | 0.10 | Severely impaired | Yes (trafficking, Zn²⁺) |
F465L | Partial (~50%) | 1.23 | Severely impaired | Yes (trafficking, Zn²⁺) |
Y436C | Partial (~40%) | >30 | Minimal | No |
R403C | <10% | >30 | Absent | No |
MK6-83 triggers global calcium signals through dual mechanisms:
Table 3: Calcium Signaling Components in MK6-83-Mediated Responses
Calcium Source | Inhibitor/Manipulation | Effect on MK6-83 Response | Downstream Pathway |
---|---|---|---|
Lysosomal stores | Gly-Phe-β-naphthylamide | Abolished | Local vesicle fusion |
ER stores | Thapsigargin | Reduced by 70% | SOCE amplification |
Extracellular Ca²⁺ | EGTA/Ca²⁺-free medium | Reduced by 40% | Sustained cytosolic signals |
CaMKKβ/AMPK axis | STO-609 | Blocks autophagy initiation | ULK1/VPS34 activation |
MK6-83 and PI(3,5)P₂ exhibit synergistic agonism but bind distinct sites:
Allosteric Modulation:Cryo-EM structures reveal MK6-83 binds a luminal pocket between S5-S6 helices, forcing lower-gate dilation. PI(3,5)P₂ binds an adjacent N-terminal domain, inducing S4-S5 linker movement. Co-application increases open probability 4-fold vs. either agonist alone [7] [9].
Lipid Antagonism:PI(4,5)P₂ competes with PI(3,5)P₂ and inhibits MK6-83-evoked currents by 50%, suggesting lipid-dependent regulation during endosome-lysosome maturation [7].
Pathological Lipid Interference:Lysosomal lipid accumulation (e.g., in Stargardt’s disease or chloroquine-treated RPE cells) reduces MK6-83 efficacy by 60–80% without altering TRPML1 expression. This suggests impaired channel gating due to altered membrane lipid composition [4].
Table 4: Phosphoinositide Interactions with MK6-83-Induced TRPML1 Activation
Phosphoinositide | Effect on TRPML1 | MK6-83 Synergy | Proposed Mechanism |
---|---|---|---|
PI(3,5)P₂ | Endogenous agonist | Potentiation (4-fold) | Binds N-terminus; stabilizes open state |
PI(4,5)P₂ | Competitive inhibitor | Inhibition | Displaces PI(3,5)P₂; promotes closure |
Sphingomyelin | Allosteric inhibitor | Partial block | Alters membrane microdomain organization |
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9